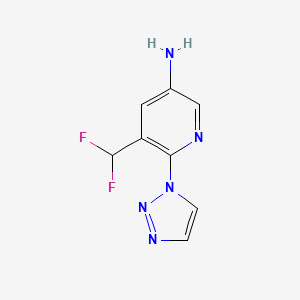
5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
描述
5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a difluoromethyl group and a 1H-1,2,3-triazol-1-yl group, making it a versatile molecule for various chemical reactions and applications.
属性
分子式 |
C8H7F2N5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-6-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H7F2N5/c9-7(10)6-3-5(11)4-12-8(6)15-2-1-13-14-15/h1-4,7H,11H2 |
InChI 键 |
RRBLUZZWAKICQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)C2=C(C=C(C=N2)N)C(F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyridine ring followed by the introduction of the difluoromethyl and triazole groups through nucleophilic substitution and cycloaddition reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality.
化学反应分析
Types of Reactions
5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
科学研究应用
5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives and triazole-containing molecules, such as:
- 5-(Chloromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
- 5-(Methyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
Uniqueness
What sets 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance its stability and reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


